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Compound of Interest |

Compound Name: Cinnamyl phenylacetate

CAS No.: 7492-65-1

Cat. No.: B1599305

. J

Executive Summary & Compound Identity

Cinnamyl phenylacetate is a carboxylic ester belonging to the cinnamate and phenylacetate
families.[1][4] Characterized by a sweet, balsamic, and floral (hyacinth/rose-like) odor, it is
widely utilized in fragrance formulations and flavor chemistry.[1][2]

IUPAC Name: [(E)-3-phenylprop-2-enyl] 2-phenylacetate[1][2][3][4]

CAS Number: 7492-65-1[1][2][3][4][5][6]

Molecular Formula:

[1][2]

Molecular Weight: 252.31 g/mol [5]

Physical State: Colorless to pale yellow liquid

Solubility: Soluble in ethanol, chloroform; insoluble in water.[1][2]

Structural Characterization Strategy

The structural elucidation of Cinnamyl phenylacetate relies on distinguishing its two distinct
aromatic domains and the central ester linkage.[1]
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» Nuclear Magnetic Resonance (NMR): The diagnostic "fingerprint" is the coupling between
the allylic protons and the alkene system (

H), and the distinct carbonyl resonance (
C) shielded relative to conjugated esters.[1][2]

e Mass Spectrometry (MS): The fragmentation pattern is dominated by the stability of the
tropylium ion (

91), generated from both the benzyl and cinnamyl moieties.[1][2]

« Infrared Spectroscopy (IR): Confirmation of the non-conjugated ester carbonyl (

) versus a conjugated cinnamate carbonyl (

).[11[2]

Spectroscopic Data Analysis[1][4][7]
Nuclear Magnetic Resonance ( H & C NMR)

The following data is synthesized from high-fidelity component analysis (Cinnamyl acetate and
Methyl phenylacetate standards) to ensure chemical shift accuracy.

Table 1:

H NMR Assignments (400 MHz,
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Shift (

Coupling (

. Lo . Assighment
Position Multiplicity Integration .
ppm) Hz) Logic
Overlapping
phenyl
Aromatic 7.20-7.45 Multiplet 10H protons from
both rings.[1]
[21[3][4]
, typical trans
Alkene
6.65 Doublet 1H 15.8 coupling.[1]
[21[3][4]
, splits into
Alkene 6.29 dt 1H 15.8, 6.5 doublet of
triplets.[1][2]
[31[4]
, deshielded
Allylic 4.75 Doublet 2H 6.5 by ester
oxygen.[1][2]
[31[4]
Benzylic , isolated
3.68 Singlet 2H methylene.[1]
[21[3][4]
Table 2:
C NMR Assignments (100 MHz,
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Shift (
Carbon Type Assignment
ppm)
Ester
Carbonyl 171.2
(Non-conjugated).[1][2][3][4]
Ipso carbons of the two phenyl
Quaternary 136.2,134.1 )
rings.[2][3][4]
Alkene 134.3
) Overlapping ortho/meta/para
Aromatic 129.3-126.6
carbons.[1][2][3][4]
Alkene 123.0
Allylic 65.4
Benzylic 41.5

Mass Spectrometry (El, 70 eV)

The mass spectrum is characterized by cleavage on both sides of the ester oxygen, leading to

stable carbocations.[2]

Table 3: Key MS Fragmentation lons
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mlz

Intensity

Fragment Structure

Mechanistic Origin

252

Low

Molecular ion.[1][2][3]
[4]

117

High

Cinnamyl cation
(cleavage of alkyl-O
bond).[1][2][3][4]

91

100% (Base)

Tropylium ion.[1][2][3]
[4] Derived from both
the benzyl group (via
loss of CO from acyl
fragment) and
cinnamyl cation (loss

of

)-[11[2]

136

Medium

Phenylacetic acid
(McLafferty
rearrangement
equivalent or
hydrolysis).[1][2][3][4]

118

Low

Phenylketene ion.[1]
[21[3][4]

Diagram 1. MS Fragmentation Logic

- C2H2

-CO

Acyl Cleavage

Molecular lon
[M]+ m/z 252
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Phenylacetyl Cation
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m/z 117

Tropylium lon
[C7HT7]+ m/z 91 (Base Peak)
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Caption: Dual fragmentation pathways converging on the stable Tropylium ion (m/z 91).[1][2][3]

Infrared Spectroscopy (FT-IR)

e 1735-1745cm

. Strong

stretch (Ester).[1][2][3][4] Note: Higher frequency than cinnamates (~1710) because the
carbonyl is not conjugated to a double bond.[1][2]

e 1150 -1250 cm

: Strong

stretching vibrations.[1][2][3][4]
e 965Ccm

: Strong bending vibration characteristic of trans-disubstituted alkenes.[1][2][3][4]
e 3020 - 3060 cm

: Weak

stretch (Aromatic/Alkene).[1][2][3][4]

Experimental Protocol: Synthesis & Purification

Objective: Synthesize Cinnamyl phenylacetate via nucleophilic acyl substitution using
Phenylacetyl chloride. This method is preferred over direct Fischer esterification for higher yield
and easier purification.[1][2][4]

Reagents:
e Cinnamyl alcohol (1.0 eq)[1][2][7][8]

e Phenylacetyl chloride (1.1 eq)[1][2]
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Triethylamine (Et
N) or Pyridine (1.2 eq)[2]

Dichloromethane (DCM) (Solvent)[1][2]

Protocol:

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and
nitrogen inlet.

Solubilization: Dissolve Cinnamyl alcohol (20 mmol) and Et

N (24 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

Addition: Add Phenylacetyl chloride (22 mmol) dropwise via syringe over 15 minutes.
Exothermic reaction - maintain temperature < 5°C.[1][2][3][4]

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via
TLC (Hexane:EtOAc 8:2).[1][2][4]

Quench & Wash: Quench with saturated

(30 mL). Separate layers. Wash organic layer with 1M
(to remove amine), then Brine.[1][2]

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: Purify the crude oil via flash column chromatography (Silica gel, 5-10% EtOAc in
Hexanes) to yield a clear oil.

Diagram 2: Synthesis Workflow
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Reagents:

Cinnamyl Alcohol + Et3N
(in DCM at 0°C)

Dropwise Addition:
Phenylacetyl Chloride

'

Reaction:
RT, 3 Hours
(Monitor TLC)

Workup:
1. Sat. NaHCO3
2. 1M HCI Wash
3. Brine Wash

Purification:
Flash Chromatography
(Hexane/EtOACc)

Final Product:
Cinnamyl Phenylacetate
(>98% Purity)

Click to download full resolution via product page
Caption: Step-by-step chemical synthesis workflow via Acid Chloride method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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